molecular formula C16H11ClF3N3O2S B2901395 4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]benzoic Acid CAS No. 321433-53-8

4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]benzoic Acid

Cat. No. B2901395
CAS RN: 321433-53-8
M. Wt: 401.79
InChI Key: WMKAPDOXOMFXDG-UHFFFAOYSA-N
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Description

The compound “4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]benzoic Acid” is a complex organic molecule. It contains several functional groups including a pyridine ring, a trifluoromethyl group, a sulfanyl group, an imidazole ring, and a carboxylic acid group . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and imidazole rings, the introduction of the trifluoromethyl group, and the formation of the sulfanyl and carboxylic acid groups . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and imidazole rings, the trifluoromethyl group, the sulfanyl group, and the carboxylic acid group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. The trifluoromethyl group, for example, is known to be a strong electron-withdrawing group, which could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the presence of the carboxylic acid group could make the compound acidic .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical or agrochemical agent, its mechanism of action would likely involve interactions with specific biological targets .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Based on its structure, it could potentially be hazardous if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in pharmaceutical and agrochemical applications, as well as investigations into its synthesis and properties .

properties

IUPAC Name

4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O2S/c17-12-7-10(16(18,19)20)8-22-13(12)26-15-21-5-6-23(15)11-3-1-9(2-4-11)14(24)25/h1-4,7-8H,5-6H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKAPDOXOMFXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]benzoic Acid

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